(3-chlorophenyl)[5-hydroxy-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-chlorophenyl)[5-hydroxy-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic compound featuring a pyrazole ring substituted with hydroxy and trifluoromethyl groups, as well as a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl)[5-hydroxy-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves the reaction of 3-chlorobenzoyl chloride with 5-hydroxy-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazole. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3-chlorophenyl)[5-hydroxy-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-chlorophenyl)[5-hydroxy-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (3-chlorophenyl)[5-hydroxy-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of trifluoromethyl groups enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- (3-chlorophenyl)[5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl]methanone
- (3-chlorophenyl)[5-hydroxy-3,5-dichloro-4,5-dihydro-1H-pyrazol-1-yl]methanone
Uniqueness
The presence of trifluoromethyl groups in (3-chlorophenyl)[5-hydroxy-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone distinguishes it from other similar compounds
Properties
Molecular Formula |
C12H7ClF6N2O2 |
---|---|
Molecular Weight |
360.64 g/mol |
IUPAC Name |
(3-chlorophenyl)-[5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C12H7ClF6N2O2/c13-7-3-1-2-6(4-7)9(22)21-10(23,12(17,18)19)5-8(20-21)11(14,15)16/h1-4,23H,5H2 |
InChI Key |
YYISYTPLCPASAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1(C(F)(F)F)O)C(=O)C2=CC(=CC=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.